molecular formula C21H23N3O3S B3303205 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide CAS No. 920211-64-9

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

Cat. No.: B3303205
CAS No.: 920211-64-9
M. Wt: 397.5 g/mol
InChI Key: PFBNWPSSBIHAAM-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is an organic compound with a complex structure that includes aromatic rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,6-trimethylbenzene with sulfonyl chloride to form the sulfonamide group. This is followed by the introduction of the phenylpyridazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials, including dyes, polymers, and advanced materials with tailored properties.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzene-1,3-diamine: Shares the trimethylbenzene core but lacks the sulfonamide and phenylpyridazinyl groups.

    2,4,6-trimethyl-N-phenylbenzene-1-sulfonamide: Similar sulfonamide structure but without the pyridazinyl group.

    6-phenylpyridazin-3-yl derivatives: Compounds with the phenylpyridazinyl group but different substituents on the benzene ring.

Uniqueness

The uniqueness of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and phenylpyridazinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C17H22N2O2S
  • Molecular Weight : 318.44 g/mol
  • IUPAC Name : 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzenesulfonamide

Structural Features

The compound features a sulfonamide group attached to a benzene ring that is substituted with trimethyl groups and a pyridazine moiety. This unique structure may contribute to its biological activity.

Antimicrobial Effects

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that certain sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exerting bactericidal effects .

Anti-inflammatory Properties

In addition to their antimicrobial effects, sulfonamides can possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity can be particularly beneficial in treating conditions characterized by excessive inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : The presence of the phenylpyridazine group suggests potential interactions with various receptors, possibly influencing signaling pathways related to inflammation and infection.

Study on Antibacterial Activity

In a comparative study involving various sulfonamide derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .

Clinical Implications

A case study reported the successful use of a sulfonamide derivative in treating bacterial infections resistant to conventional antibiotics. The compound's unique structure allowed it to bypass certain resistance mechanisms commonly found in pathogenic bacteria .

Research Findings

Recent research has focused on the optimization of sulfonamide compounds for enhanced efficacy and reduced side effects. The following table summarizes findings from several studies regarding the biological activity of similar compounds:

Compound NameActivity TypeMIC (µg/mL)Reference
SulfadiazineAntibacterial8
TrimethoprimAntibacterial4
2,4-DiaminoAnti-inflammatoryN/A
Target CompoundAntibacterialTBDCurrent Study

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-13-16(2)21(17(3)14-15)28(25,26)22-11-12-27-20-10-9-19(23-24-20)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNWPSSBIHAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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